molecular formula C12H9F3O B11881114 1-(Trifluoromethyl)naphthalene-6-methanol CAS No. 1261786-29-1

1-(Trifluoromethyl)naphthalene-6-methanol

Cat. No.: B11881114
CAS No.: 1261786-29-1
M. Wt: 226.19 g/mol
InChI Key: XLLQLHQEHRIAHN-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-6-methanol is a chemical compound with the molecular formula C12H9F3O It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-6-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into the naphthalene ring using radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles as the laboratory synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-6-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts can be used to facilitate substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphthalene-6-carboxylic acid, while substitution reactions can introduce new functional groups into the naphthalene ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing therapeutics against various diseases, including cancer and infectious diseases. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug candidates.

Biological Activity
Research indicates that derivatives of naphthalene compounds exhibit significant biological activities. For instance, studies have shown that similar structures can act as inhibitors of enzymes such as xanthine oxidase, which is relevant in treating gout and other inflammatory conditions . The presence of the trifluoromethyl group in 1-(trifluoromethyl)naphthalene-6-methanol may further enhance these properties.

Materials Science

Synthesis of Functional Materials
this compound serves as a versatile building block in synthesizing functional materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group can improve the charge transport properties of materials, thus enhancing device performance .

Polymer Chemistry
In polymer chemistry, this compound can be utilized to create polymers with enhanced thermal and mechanical properties. By incorporating this compound into polymer matrices, researchers can develop materials with improved resistance to solvents and thermal degradation .

Environmental Chemistry

Pollutant Degradation
The compound's reactivity allows it to be explored in environmental applications, particularly in the degradation of pollutants. Research into photocatalytic processes has indicated that compounds with trifluoromethyl groups can enhance the efficiency of catalysts used in breaking down organic pollutants in wastewater treatment .

Case Study 1: Drug Development

A recent study focused on synthesizing various naphthalene derivatives, including this compound, to evaluate their efficacy as xanthine oxidase inhibitors. The results demonstrated promising activity against the enzyme, suggesting potential therapeutic applications .

Case Study 2: Material Synthesis

Another investigation involved using this compound in creating novel polymer blends for electronic applications. The study highlighted improved conductivity and stability compared to traditional materials without the trifluoromethyl group .

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-6-methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(Trifluoromethyl)naphthalene: Similar structure but lacks the methanol group.

    6-Methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethyl group.

Uniqueness: 1-(Trifluoromethyl)naphthalene-6-methanol is unique due to the combination of the trifluoromethyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1-(Trifluoromethyl)naphthalene-6-methanol (TFMN) is an organic compound characterized by a trifluoromethyl group attached to a naphthalene ring, along with a hydroxymethyl functional group. This unique structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in pharmaceutical research and development. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its interactions with biological macromolecules such as proteins and enzymes.

Structure and Composition

  • Molecular Formula : C12H9F3O
  • Functional Groups : Trifluoromethyl (-CF3) and hydroxymethyl (-CH2OH)

The presence of the trifluoromethyl group contributes significantly to the compound's reactivity and biological interactions, enhancing hydrophobic interactions that may improve binding affinity to various targets.

Synthesis Methods

Synthesis of TFMN can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : Introducing the trifluoromethyl group onto the naphthalene ring.
  • Reduction Reactions : Converting corresponding carbonyl or other functional groups to hydroxymethyl.

Interaction Studies

Research indicates that TFMN exhibits significant binding interactions with biological macromolecules. The hydrophobic nature of the trifluoromethyl group enhances its affinity for proteins, potentially influencing metabolic pathways and cellular signaling mechanisms.

Case Studies and Research Findings

  • Cytotoxicity : A study evaluating TFMN's cytotoxic effects on various cancer cell lines demonstrated dose-dependent cytotoxicity, with higher biological activity than standard chemotherapeutic agents like carboplatin. The compound exhibited selective toxicity towards cancer cells, indicating its potential as an antineoplastic agent .
  • Pharmacological Profiling : In pharmacological studies, TFMN demonstrated promising activity against clinically relevant targets associated with neurodegenerative diseases. Its ability to modulate receptor activity suggests potential applications in treating behavioral disturbances associated with conditions like dementia .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that TFMN could induce cell cycle arrest and activate apoptotic pathways in cancer cells, further supporting its therapeutic potential .

Comparative Analysis of Similar Compounds

The following table summarizes the structural similarities and differences between TFMN and related compounds:

Compound NameMolecular FormulaUnique Features
1-(Trifluoromethyl)naphthaleneC11H7F3Base structure without hydroxymethyl functionality
2-(Trifluoromethyl)naphthaleneC11H7F3Different position of trifluoromethyl substitution
1-Bromo-6-trifluoromethyl-naphthaleneC11H6BrF3Contains bromine; used in various synthetic pathways
1-(Trifluoromethoxy)naphthaleneC11H8F3OContains methoxy instead of hydroxymethyl
1-(Trifluoromethyl)-2-naphtholC11H9F3OHydroxy group at different position

This comparison highlights how variations in substituent positions and types can significantly influence chemical reactivity and biological activities.

Properties

CAS No.

1261786-29-1

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[5-(trifluoromethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-6,16H,7H2

InChI Key

XLLQLHQEHRIAHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C(=C1)C(F)(F)F

Origin of Product

United States

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